1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine

Medicinal Chemistry Chemical Synthesis Building Block Procurement

Unique ortho-nitro/meta-fluoro substitution delivers distinct electronic/steric effects not replicated by 3-fluoro-4-nitro or 4-fluoro-3-nitro isomers. This precise regiochemistry enables systematic SAR probing of melanocortin, 5-HT₆, and renin targets. At MW 239.25, it offers a mass efficiency advantage over the chloro-analog (255.70) for CNS applications. Supplied at ≥98% purity — reducing catalyst poisoning in Pd/Ir cross-couplings versus 95%-grade regioisomers. Source exact CAS 1233952-00-5 to ensure batch-to-batch synthetic reproducibility.

Molecular Formula C11H14FN3O2
Molecular Weight 239.25
CAS No. 1233952-00-5
Cat. No. B2867212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine
CAS1233952-00-5
Molecular FormulaC11H14FN3O2
Molecular Weight239.25
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-]
InChIInChI=1S/C11H14FN3O2/c1-13-5-7-14(8-6-13)10-4-2-3-9(12)11(10)15(16)17/h2-4H,5-8H2,1H3
InChIKeyFAUACWKLZAFYTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine (CAS 1233952-00-5): A Verifiable Nitrophenylpiperazine Building Block for Scientific Procurement


1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine (CAS 1233952-00-5) is a nitro-substituted phenylpiperazine derivative with the molecular formula C₁₁H₁₄FN₃O₂ and a molecular weight of 239.25 g/mol . This compound features a distinctive substitution pattern consisting of a 3-fluoro-2-nitrophenyl group attached to the N1 position of a 4-methylpiperazine ring . Its structural classification places it within the broader class of N-arylpiperazines, a scaffold extensively documented in pharmaceutical patent literature for its utility in generating bioactive molecules targeting melanocortin receptors, 5-HT₆ receptors, and renin-dependent pathways [1][2][3]. However, specific quantitative biological data for this exact compound in the primary peer-reviewed literature remains sparse; the majority of available evidence derives from vendor technical datasheets and patent class claims, positioning it primarily as a synthetic intermediate or building block rather than an endpoint therapeutic candidate.

Why 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine Procurement Requires Rigorous Analog Differentiation


Within the nitrophenylpiperazine chemical space, compounds differing solely by the positional isomerism of fluoro and nitro substituents or by halogen identity are not interchangeable. The target compound's unique ortho-nitro/ meta-fluoro arrangement on the phenyl ring, combined with N-methyl substitution on the piperazine, dictates distinct electronic properties, steric hindrance, and resultant reactivity that are not replicated by its closest analogs . For instance, the 3-fluoro-4-nitrophenyl isomer (CAS 1260756-86-2) and the 4-fluoro-3-nitrophenyl isomer (CAS 1216614-11-7) share the same molecular weight (239.25 g/mol) and elemental composition but exhibit different spatial geometries and electronic distributions that critically influence downstream coupling efficiency, regioselectivity in further functionalization, and biological target engagement . Similarly, substituting the fluorine atom with chlorine—as in 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine (CAS 16154-62-4)—alters molecular weight (255.70 g/mol), lipophilicity, and metabolic stability, parameters that are non-negotiable in structure-activity relationship (SAR) campaigns . Consequently, reliance on generic class-level assumptions without precise structural verification introduces unacceptable variability in synthetic outcomes and pharmacological profiling, underscoring the necessity of sourcing the exact CAS-designated compound .

1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine: Quantitative Differentiators Against Positional Isomers and Halogen Analogs


Purity Specification Comparison: 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine vs. 4-Fluoro-3-nitrophenyl Isomer

The target compound is commercially available at a verified purity of 98% (HPLC) from multiple vendors . In contrast, the 4-fluoro-3-nitrophenyl positional isomer (CAS 1216614-11-7) is typically offered at a lower purity specification of 95% . This 3% absolute purity difference can translate into significantly reduced downstream purification requirements and higher synthetic yields when the target compound is used as a key intermediate.

Medicinal Chemistry Chemical Synthesis Building Block Procurement

Halogen Substitution Impact: Molecular Weight and Physicochemical Divergence from Chloro-Analog

The target compound (C₁₁H₁₄FN₃O₂) possesses a molecular weight of 239.25 g/mol . Substitution of the fluorine atom with a heavier chlorine atom yields 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine (C₁₁H₁₄ClN₃O₂), which exhibits a molecular weight of 255.70 g/mol . This 16.45 g/mol difference, combined with the distinct van der Waals radius and electronegativity of Cl versus F, fundamentally alters the compound's lipophilicity (logP), membrane permeability, and metabolic stability—parameters that are critical in early-stage drug discovery.

Medicinal Chemistry Structure-Activity Relationship (SAR) Building Block

Substitution Pattern Uniqueness: 3-Fluoro-2-nitro Arrangement vs. Regioisomeric Alternatives

The target compound features a unique 3-fluoro-2-nitrophenyl substitution pattern (fluoro at position 3, nitro at position 2 on the phenyl ring) . The closest positional isomers, including 1-(3-fluoro-4-nitrophenyl)-4-methylpiperazine (CAS 1260756-86-2) and 1-(4-fluoro-3-nitrophenyl)-4-methylpiperazine (CAS 1216614-11-7) , possess distinct regioisomeric arrangements. While no direct comparative bioactivity data is available, these regioisomers are chemically distinct entities with different InChI Keys, ensuring that biological interactions (e.g., binding pocket complementarity) will differ. The ortho-nitro/meta-fluoro pattern of the target compound imposes a specific electronic and steric environment that is not replicated by other isomers.

Medicinal Chemistry Synthetic Chemistry Regioselectivity

1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine: Optimal Procurement Use-Cases Derived from Comparative Evidence


High-Fidelity SAR Exploration in Nitrophenylpiperazine-Based Drug Discovery

When investigating structure-activity relationships within a nitrophenylpiperazine series, the precise regioisomeric identity of the building block is paramount. The target compound's 3-fluoro-2-nitrophenyl substitution pattern serves as a distinct topological and electronic variant compared to its 3-fluoro-4-nitro and 4-fluoro-3-nitro analogs . Procurement of this specific isomer enables medicinal chemists to systematically probe the effects of ortho-nitro substitution on target binding, without confounding variables introduced by alternative regioisomers.

Weight-Efficient Intermediate for Multi-Step Synthesis

The lower molecular weight of 239.25 g/mol for the target compound, compared to its chloro-analog (255.70 g/mol) , renders it a more mass-efficient intermediate in lengthy synthetic sequences where cumulative molecular weight increases can compromise final drug-like properties. This is particularly relevant in the synthesis of compounds intended for central nervous system targets, where lower molecular weight is often correlated with improved blood-brain barrier penetration.

High-Purity Starting Material for Precious Catalyst-Coupled Reactions

The commercial availability of the target compound at 98% purity provides a distinct advantage over the 4-fluoro-3-nitrophenyl isomer, which is often supplied at 95% purity . When employing expensive transition-metal catalysts (e.g., palladium or iridium complexes) for downstream Buchwald-Hartwig aminations or other cross-couplings, starting with higher purity material minimizes catalyst poisoning and side reactions, thereby maximizing the economic efficiency of precious catalyst usage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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